molecular formula C5H11NO B6264561 rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans CAS No. 2088415-16-9

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans

Cat. No.: B6264561
CAS No.: 2088415-16-9
M. Wt: 101.1
InChI Key:
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Description

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an allylic amine with a diazo compound under catalytic conditions. The reaction conditions often include the use of a transition metal catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and cellular responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(methoxymethyl)cyclopropan-1-amine, cis
  • (1S,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans
  • (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine, cis

Uniqueness

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its cis and other trans isomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

2088415-16-9

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

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